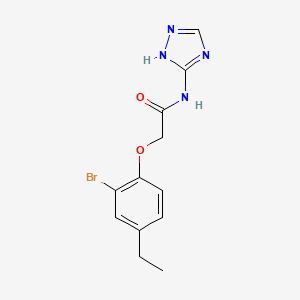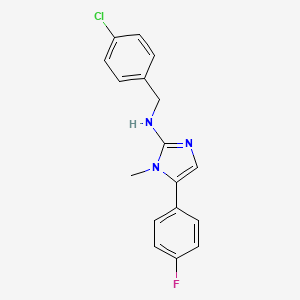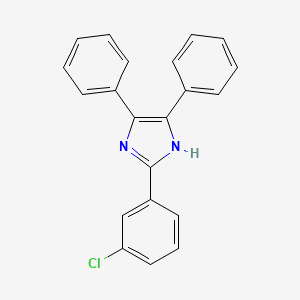![molecular formula C22H17IN8O2 B11567550 6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11567550.png)
6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core with various substituents, including an iodobenzylidene group, a nitrophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.
Introduction of Substituents: The iodobenzylidene group can be introduced via a condensation reaction between an aldehyde and hydrazine. The nitrophenyl and phenyl groups can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can occur, especially involving the nitro group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules. For instance, in medicinal applications, it may bind to DNA, disrupting the replication process and leading to cell death. The molecular targets include enzymes and receptors involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine
- 6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of 6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine lies in its iodobenzylidene group, which imparts distinct reactivity and potential biological activity compared to its bromine and chlorine analogs.
Properties
Molecular Formula |
C22H17IN8O2 |
|---|---|
Molecular Weight |
552.3 g/mol |
IUPAC Name |
2-N-[(E)-(2-iodophenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H17IN8O2/c23-19-9-5-4-6-15(19)14-24-30-22-28-20(25-16-7-2-1-3-8-16)27-21(29-22)26-17-10-12-18(13-11-17)31(32)33/h1-14H,(H3,25,26,27,28,29,30)/b24-14+ |
InChI Key |
IFNCYQKRNBWSTP-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3I)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=CC=C3I)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11567467.png)

![2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)](/img/structure/B11567474.png)
![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B11567478.png)

![6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567495.png)
![6-(4-ethoxyphenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567496.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11567515.png)
![N'-[(1E)-hexadecylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11567518.png)
![2-(4-bromophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B11567519.png)
![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11567522.png)
![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11567525.png)

![N'~1~,N'~3~-bis[(E)-(4-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B11567547.png)
